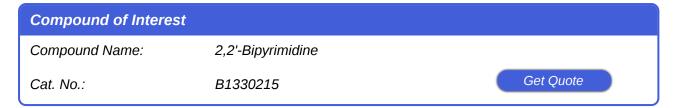


An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Bipyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrimidine is a heterocyclic aromatic organic compound characterized by two pyrimidine rings linked at their 2-positions.[1] This rigid, planar structure imparts significant stability and electron-deficient properties, making it a compound of interest in various chemical and pharmaceutical applications.[1] It is primarily utilized as a bridging ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of **2,2'-bipyrimidine**, detailed experimental protocols, and visual representations of its synthesis and structural-property relationships.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2,2'-bipyrimidine** are summarized in the table below, providing a consolidated reference for researchers.



Property	Value	Source
Molecular Formula	C8H6N4	[2][3][4][5][6][7]
Molecular Weight	158.16 g/mol	[2][3][4][5][6][7]
Appearance	White to off-white crystalline solid/powder	[1][2][8]
Melting Point	110-116 °C	[2][3][4][8][9]
Boiling Point	395.4 ± 25.0 °C (Predicted)	[8]
Solubility	Soluble in methanol	[1][3][4][8]
рКа	-1.22 ± 0.33 (Predicted)	[8]
CAS Number	34671-83-5	[2][3][5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2,2'-bipyrimidine** are crucial for its application in research and development.

Synthesis of 2,2'-Bipyrimidine via Ullmann Coupling

An efficient and high-yield synthesis of **2,2'-bipyrimidine** can be achieved through the Ullmann coupling of 2-iodopyrimidine.[10][11]

Materials:

- 2-lodopyrimidine
- Activated copper powder
- Absolute Dimethylformamide (DMF)
- Potassium cyanide
- 25% aqueous ammonia solution



- Ethyl acetate
- Petroleum ether (bp 40-70 °C)

Procedure:

- In a 250 mL double-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).
- Add 60 mL of absolute DMF and flush the flask with nitrogen for 10 minutes.
- Heat the reaction mixture to 80 °C with vigorous stirring, maintaining the temperature between 80 and 85 °C.
- After 3.5 hours, add an additional 4.0 g (63.0 mmol) of activated copper powder to the mixture.
- Continue the reaction for a total of 7 hours, then increase the temperature to 120-130 °C for 2 hours.
- Cool the resulting suspension to 0 °C.
- To remove the coordinated copper, add a 25% aqueous solution of ammonia containing potassium cyanide.
- The crude **2,2'-bipyrimidine** product is then isolated.
- Recrystallize the crude product from an ethyl acetate-petroleum ether mixture to yield pure
 2,2'-bipyrimidine.

Determination of Melting Point

The melting point of **2,2'-bipyrimidine** is determined using a standard capillary melting point apparatus.

Procedure:



- A small, dry sample of crystalline **2,2'-bipyrimidine** is packed into a capillary tube.
- The tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point. For 2,2'-bipyrimidine, this range is typically between 110 °C and 116 °C.[2][3][4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.
- The sample is typically dissolved in a deuterated solvent, such as CDCl₃.
- The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).
- For **2,2'-bipyrimidine** in CDCl₃, the 13 C NMR spectrum shows peaks at approximately δ 158.9, 130.0, and 121.0.[10]

UV-Visible (UV-Vis) Spectroscopy:

- UV-Vis spectra are obtained using a spectrophotometer.
- A dilute solution of **2,2'-bipyrimidine** in a suitable solvent (e.g., methanol) is prepared.
- The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.
- The wavelengths of maximum absorbance (λmax) are identified.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as spectrophotometric or potentiometric titration.



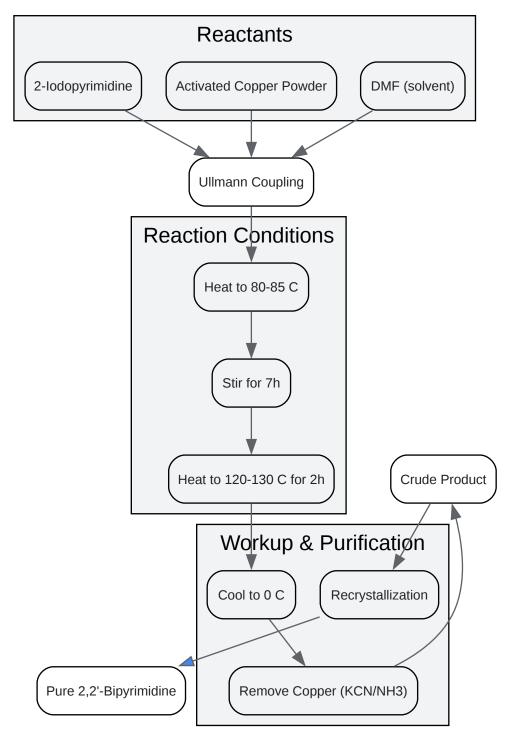
General Spectrophotometric Titration Protocol:

- A series of buffer solutions with known pH values are prepared.
- A constant concentration of **2,2'-bipyrimidine** is added to each buffer solution.
- The UV-Vis spectrum of each solution is recorded.
- Changes in the absorbance at a specific wavelength are monitored as a function of pH.
- The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Visualizations Synthesis Workflow



Synthesis of 2,2'-Bipyrimidine via Ullmann Coupling



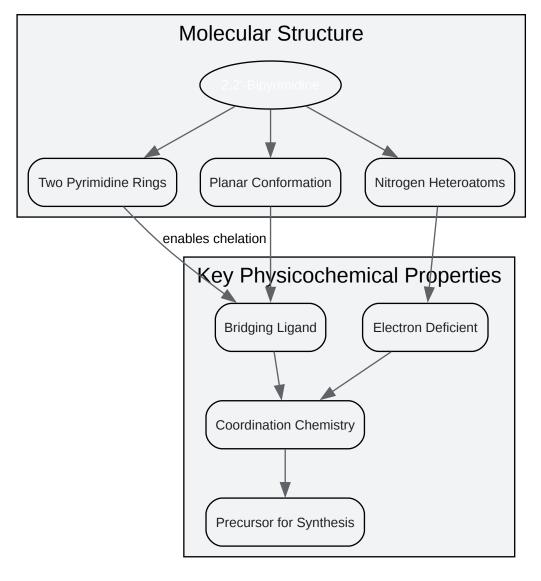
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Caption: Workflow for the synthesis of **2,2'-bipyrimidine**.



Structural Properties Relationship





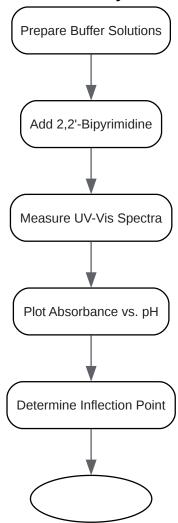
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Caption: Relationship between structure and properties of 2,2'-bipyrimidine.

Experimental Workflow for pKa Determination



Workflow for pKa Determination by UV-Vis Spectrophotometry



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Caption: Generalized workflow for pKa determination.

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